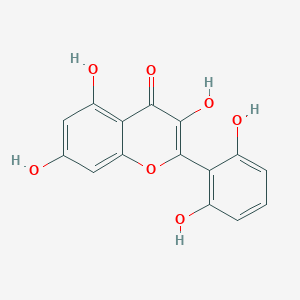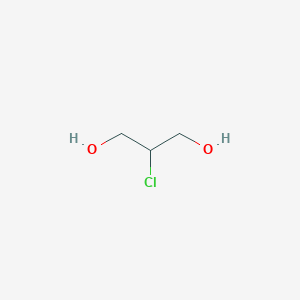![molecular formula C11H7ClN2 B029999 4-Chloro-9H-pyrido[2,3-b]indole CAS No. 25208-32-6](/img/structure/B29999.png)
4-Chloro-9H-pyrido[2,3-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-9H-pyrido[2,3-b]indole is a derivative of 9H-pyrido[3,4-b]indole . The 9H-pyrido[3,4-b]indole structure is a tricyclic structure comprising an indole ring system ortho-fused to C-3 and C-4 of a pyridine ring . It is a member of beta-carbolines and a mancude organic heterotricyclic parent . It has been found in natural products like Polygala tenuifolia and Streptomyces nigra .
Synthesis Analysis
The synthesis of 9H-pyrido[2,3-b]indole derivatives has been achieved through various methods. One approach involves copper-catalyzed one-pot multicomponent cascade reactions of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia . The concentration of ammonia, the molar ratio of reagents, and the structural features of the aldehyde substrate are key factors in controlling the selective formation of 9H-pyrido[2,3-b]indoles .Molecular Structure Analysis
The molecular formula of 9H-pyrido[2,3-b]indole is C11H8N2 . The InChI representation is InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H .Chemical Reactions Analysis
The chemical reactivity of 9H-pyrido[2,3-b]indole derivatives can be influenced by various factors. For instance, the concentration of ammonia, the molar ratio of reagents, and the structural features of the aldehyde substrate can control the selective formation of 3-cyano-1H-indoles, 9H-pyrimido[4,5-b]indoles, or 9H-pyrido[2,3-b]indoles .Physical And Chemical Properties Analysis
The molecular weight of 9H-pyrido[2,3-b]indole is 168.19 g/mol . It is a light yellow needle-shaped crystal and is soluble in hot water but slightly soluble in benzene and petroleum ether .科学的研究の応用
Synthesis of Alkaloids
Indole derivatives, such as 4-Chloro-9H-pyrido[2,3-b]indole, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years .
Treatment of Cancer Cells
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Their unique properties make them a promising area of research in oncology .
Antimicrobial Applications
Indole derivatives have shown potential in combating various microbes . This makes them a valuable resource in the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of different types of disorders in the human body . This broad range of applications highlights their importance in medical research .
Biomolecule-Ligand Complex Study
4-Chloro-9H-pyrido[2,3-b]indole can be used in the study of biomolecule:ligand complexes . This is crucial in understanding the interactions between biomolecules and potential drugs .
Structure-Based Drug Design
This compound can also be used in structure-based drug design . This involves designing drugs based on the molecular structure of the target they are intended to act upon .
Free Energy Calculations
4-Chloro-9H-pyrido[2,3-b]indole can be used in free energy calculations . These calculations are important in various fields of research, including drug design and biochemistry .
Refinement of X-Ray Crystal Complexes
Lastly, this compound can be used in the refinement of x-ray crystal complexes . This is a crucial step in determining the three-dimensional structures of complex molecules .
Safety and Hazards
将来の方向性
The future directions for 9H-pyrido[2,3-b]indole research could involve the development of novel and selective synthetic approaches toward indole derivatives . Additionally, the design, synthesis, and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors could be another area of focus .
作用機序
Target of Action
It is known that indole derivatives, which include pyrido-indoles, play a significant role in cell biology . They are biologically active compounds used for treating various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can lead to various biological effects. For instance, some indole derivatives have been found to inhibit cytochrome P450 (CYP)-related activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to show moderate to excellent antiproliferative activity against cancer cells . They inhibit cell proliferation in a dose-dependent manner and markedly inhibit cytolytic activity .
特性
IUPAC Name |
4-chloro-9H-pyrido[2,3-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSXHMSNDHDHJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434662 |
Source


|
| Record name | 4-Chloro-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-9H-pyrido[2,3-b]indole | |
CAS RN |
25208-32-6 |
Source


|
| Record name | 4-Chloro-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


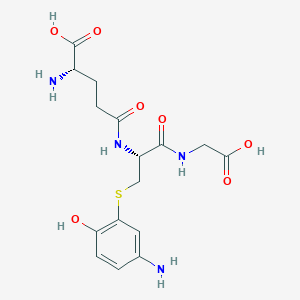


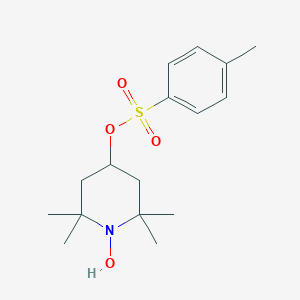
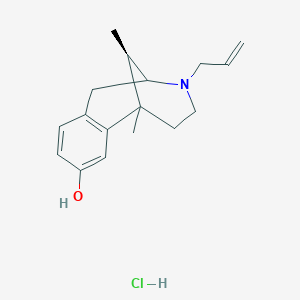
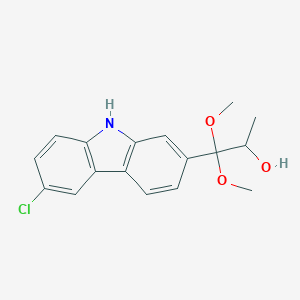

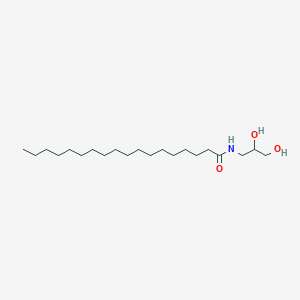
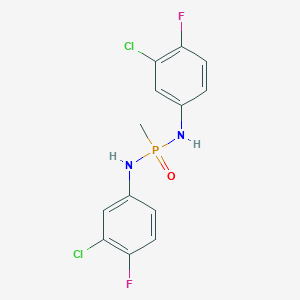
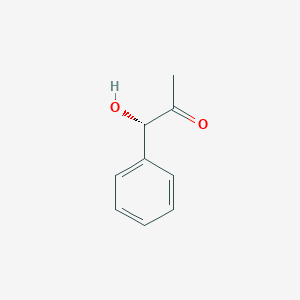
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)
